L-5-Hydroxytryptophan-d4

Descripción

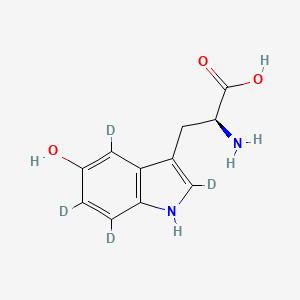

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-2-amino-3-(2,4,6,7-tetradeuterio-5-hydroxy-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c12-9(11(15)16)3-6-5-13-10-2-1-7(14)4-8(6)10/h1-2,4-5,9,13-14H,3,12H2,(H,15,16)/t9-/m0/s1/i1D,2D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDCYZAJDBXYCGN-RUTJMMHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=CN2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C2=C1NC(=C2C[C@@H](C(=O)O)N)[2H])[2H])O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80857852 | |

| Record name | 5-Hydroxy-L-(2,4,6,7-~2~H_4_)tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80857852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246818-91-6 | |

| Record name | 5-Hydroxy-L-(2,4,6,7-~2~H_4_)tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80857852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Isotopic Purity of 5-Hydroxy L-Tryptophan-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of 5-Hydroxy L-Tryptophan-d4 (5-HTP-d4). This deuterated analog of the immediate precursor to serotonin is an invaluable tool in metabolic research, pharmacokinetic studies, and as an internal standard in analytical chemistry.

Introduction

5-Hydroxy L-Tryptophan (5-HTP) is a naturally occurring amino acid and a key intermediate in the biosynthesis of the neurotransmitter serotonin. The introduction of deuterium atoms into the 5-HTP molecule to create 5-HTP-d4 provides a stable isotope-labeled compound that can be readily distinguished from its endogenous counterpart by mass spectrometry. This property makes it an essential tool for researchers studying the dynamics of the serotonergic system, quantifying metabolic pathways, and in the development of new therapeutic agents. This guide details a plausible synthetic route, methods for assessing isotopic purity, and the biological context of 5-HTP.

Synthesis of 5-Hydroxy L-Tryptophan-d4

A key starting material for the synthesis of 5-HTP is 5-benzyloxyindole. The synthesis of deuterated 5-HTP can be envisioned to start with the deuteration of the indole ring of 5-benzyloxyindole, followed by established procedures to introduce the alanine side chain at the C3 position.

Proposed Synthetic Scheme:

Experimental Protocol: Proposed Synthesis

Step 1: Deuteration of 5-Benzyloxyindole

A practical method for the deuteration of indole compounds involves acid-catalyzed hydrogen-deuterium exchange.

-

Materials: 5-Benzyloxyindole, Deuterated methanol (CD3OD), Deuterated sulfuric acid (D2SO4), Deuterium oxide (D2O).

-

Procedure:

-

Prepare a 20 wt % solution of D2SO4 in a mixture of CD3OD and D2O.

-

Dissolve 5-benzyloxyindole in the acidic deuterated solvent mixture.

-

Heat the reaction mixture under an inert atmosphere (e.g., Argon) at a temperature ranging from 60-90°C.

-

Monitor the reaction progress by ¹H NMR spectroscopy to determine the extent of deuterium incorporation.

-

Upon completion, neutralize the reaction mixture and extract the deuterated 5-benzyloxyindole using an organic solvent.

-

Purify the product by column chromatography.

-

Step 2: Synthesis of 5-Hydroxy L-Tryptophan-d4 from Deuterated 5-Benzyloxyindole

The synthesis can proceed via the condensation of the deuterated 5-benzyloxygramine with a suitable glycine equivalent, followed by deprotection steps.

-

Materials: Deuterated 5-benzyloxyindole, formaldehyde, dimethylamine, diethyl acetamidomalonate, sodium ethoxide, palladium on carbon (Pd/C), hydrogen gas.

-

Procedure:

-

Gramine Synthesis: React the deuterated 5-benzyloxyindole with formaldehyde and dimethylamine to form the corresponding deuterated gramine derivative.

-

Side Chain Introduction: Condense the deuterated gramine derivative with diethyl acetamidomalonate in the presence of a base like sodium ethoxide.

-

Hydrolysis and Decarboxylation: Hydrolyze the resulting product to remove the acetyl and ester groups, followed by decarboxylation to yield deuterated 5-benzyloxy-L-tryptophan.

-

Deprotection: Remove the benzyl protecting group by catalytic hydrogenation using Pd/C and hydrogen gas to obtain the final product, 5-Hydroxy L-Tryptophan-d4.

-

Isotopic Purity Analysis

The determination of isotopic purity is crucial to ensure the quality and reliability of the deuterated standard. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for this analysis.

Data Presentation: Isotopic Distribution

The isotopic purity of 5-Hydroxy L-Tryptophan-d4 is typically reported as the distribution of different isotopologues (molecules with different numbers of deuterium atoms).

| Isotopologue | Number of Deuterium Atoms | Normalized Intensity (%) |

| d0 | 0 | 0.00 |

| d1 | 1 | 0.16 |

| d2 | 2 | 0.00 |

| d3 | 3 | 16.61 |

| d4 | 4 | 83.22 |

| Table 1: Example of a typical isotopic distribution for a commercial batch of 5-Hydroxy L-Tryptophan-d4 as determined by mass spectrometry. |

Experimental Protocol: Isotopic Purity Determination

Method 1: High-Resolution Mass Spectrometry (HRMS)

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with a suitable ionization source (e.g., Electrospray Ionization - ESI).

-

Procedure:

-

Prepare a dilute solution of the 5-HTP-d4 sample in a suitable solvent (e.g., methanol/water with 0.1% formic acid).

-

Infuse the sample directly or inject it into an LC system coupled to the mass spectrometer.

-

Acquire the full scan mass spectrum in the appropriate mass range.

-

Extract the ion chromatograms for the molecular ions of each isotopologue ([M+H]⁺, [M+D]⁺, etc.).

-

Integrate the peak areas for each isotopologue.

-

Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas.

-

Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-field NMR spectrometer.

-

Procedure:

-

Dissolve the 5-HTP-d4 sample in a suitable deuterated solvent (e.g., D2O or DMSO-d6).

-

Acquire a high-resolution ¹H NMR spectrum.

-

The degree of deuteration at specific positions can be determined by the reduction in the integral of the corresponding proton signals compared to a non-deuterated internal standard or a signal from a non-deuterated part of the molecule.

-

Biological Pathway

5-HTP is a critical intermediate in the biosynthesis of serotonin from the essential amino acid L-tryptophan. This pathway is fundamental to neurological function.

A Technical Guide to the Chemical Properties and Stability of Deuterated 5-Hydroxytryptophan (5-HTP)

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Hydroxytryptophan (5-HTP) is a crucial metabolic intermediate in the biosynthesis of the neurotransmitter serotonin.[1][2] Its direct administration can effectively increase serotonin levels in the central nervous system, making it a compound of interest for treating conditions like depression, anxiety, and sleep disorders.[3][4] However, like many therapeutic agents, its clinical utility can be hampered by metabolic instability. Deuteration, the strategic replacement of hydrogen with its stable isotope deuterium, is a well-established medicinal chemistry strategy to improve the pharmacokinetic profiles of drug candidates.[5][6] This is primarily achieved through the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond slows the rate of enzyme-mediated bond cleavage at metabolic hotspots.[7][8] This guide provides a comprehensive overview of the chemical properties of 5-HTP and its deuterated analogues, with a deep dive into the comparative stability, metabolic pathways, and the experimental protocols used for their evaluation.

Chemical and Physical Properties

The fundamental physicochemical properties of a molecule are critical for its formulation and delivery. While extensive data exists for 5-HTP, specific experimental data for its deuterated isotopologues is less common in public literature and is often found in manufacturer-specific documentation. The primary difference lies in the molecular weight, with other properties expected to be very similar.

Table 1: Comparative Chemical Properties of 5-HTP and Deuterated 5-HTP

| Property | 5-Hydroxytryptophan (5-HTP) | L-5-Hydroxytryptophan-d3 |

| Molecular Formula | C₁₁H₁₂N₂O₃[9] | C₁₁H₉D₃N₂O₃ |

| Molecular Weight | 220.22 g/mol [1][9] | 223.24 g/mol |

| Melting Point | 298-300 °C (decomposes)[1][10] | Data not available |

| Solubility | Water: Soluble (4 mg/mL at 25°C)[11]; 5.5 g/100 mL at 100°C[10] | Data not available |

| DMSO: Soluble (≥38.9 mg/mL[12], 44 mg/mL[3]) | Soluble (12.5 mg/mL with warming)[13] | |

| Methanol: Soluble[9][11] | Data not available | |

| Ethanol: Insoluble[12] | Data not available | |

| pKa | Data available in IUPAC Digitized pKa Dataset[10] | Data not available |

| Computed LogP | -1.2[10] | Data not available |

Metabolic Pathways and the Impact of Deuteration

5-HTP is a direct precursor to serotonin (5-hydroxytryptamine, 5-HT).[14] Its metabolism is a two-step process involving synthesis to serotonin and subsequent degradation.

-

Conversion to Serotonin : 5-HTP readily crosses the blood-brain barrier and is converted to serotonin by the enzyme Aromatic L-amino acid decarboxylase (AADC), a reaction that requires Vitamin B6 as a cofactor.[1][15]

-

Degradation : Serotonin is primarily metabolized by Monoamine Oxidase A (MAO-A) into 5-hydroxyindoleacetaldehyde, which is then further oxidized to 5-hydroxyindoleacetic acid (5-HIAA) and excreted.[16]

Deuteration can significantly impact this pathway. By replacing hydrogen atoms with deuterium on the carbon backbone, particularly at sites susceptible to enzymatic attack (the α- and β-positions of the amino acid side chain), the metabolic degradation rate can be reduced. Research has shown that even partial deuteration of the β-position of 5-HTP confers improved resistance to MAO-A-mediated degradation. This slowing of metabolism can lead to a longer half-life and increased systemic exposure of the active compound.

Caption: Metabolic pathway from L-Tryptophan to 5-HIAA.

Chemical Stability Profile

Stability of Non-Deuterated 5-HTP

Standard 5-HTP exhibits moderate stability. Aqueous solutions are reported to be stable at low pH.[10] For pharmaceutical preparations, studies have shown that 5-HTP solutions can be sterilized by autoclaving without loss of activity, provided the air is replaced with nitrogen to prevent oxidation.[17] The addition of an antioxidant like sodium metabisulphite is recommended to prevent color formation.[17]

Enhanced Stability of Deuterated 5-HTP

The primary stability advantage of deuteration is the enhancement of metabolic stability due to the KIE. However, the stronger C-D bond can also theoretically confer greater resistance to other forms of degradation.

-

Thermal Stability : The decomposition of organic molecules often begins with the cleavage of the weakest chemical bonds. Since the C-D bond is stronger than the C-H bond, deuterated compounds may exhibit a higher decomposition temperature.[8]

-

Photostability : Photodegradation can proceed through various mechanisms. If the rate-limiting step involves C-H bond cleavage, deuteration at that position can enhance photostability. Studies on the related amino acid tryptophan have demonstrated that deuteration markedly enhances its photostability.[18] While specific data for deuterated 5-HTP is scarce, a similar effect is plausible.

Experimental Protocols

Evaluating the stability of a deuterated compound requires specific and rigorous experimental designs. Below are detailed methodologies for key experiments.

In Vitro Metabolic Stability Assay

This protocol is designed to compare the rate of metabolism of deuterated and non-deuterated 5-HTP in a biologically relevant system, such as human liver microsomes (HLM).

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the test compounds.

Materials:

-

Test Compounds: 5-HTP and Deuterated 5-HTP (10 mM stock in DMSO)

-

Human Liver Microsomes (HLM, 20 mg/mL)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)

-

Phosphate Buffer (0.1 M, pH 7.4)

-

Acetonitrile with internal standard (e.g., deuterated tryptophan[19]) for quenching

-

96-well incubation plates and analytical plates

-

LC-MS/MS system

Procedure:

-

Preparation : Thaw HLM and NADPH regenerating system on ice. Prepare a working solution of HLM in phosphate buffer (e.g., 1 mg/mL).

-

Incubation : Add the HLM solution to the incubation plate. Pre-warm at 37°C for 5 minutes.

-

Initiation : Add the test compound to the wells to achieve a final concentration of 1 µM. In a separate set of wells ("-NADPH" control), add buffer instead of the NADPH system.

-

Reaction Start : Add the pre-warmed NADPH regenerating system to start the metabolic reaction.

-

Time Points : At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Sample Processing : Centrifuge the plate at 4°C to precipitate proteins. Transfer the supernatant to a new analytical plate.

-

Analysis : Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

-

Data Analysis : Plot the natural log of the percentage of remaining parent compound versus time. The slope of the linear regression gives the elimination rate constant (k). Calculate the half-life as t½ = 0.693 / k.

Caption: Workflow for an in vitro metabolic stability assay.

Forced Degradation (Stress Testing) Protocol

This protocol assesses the intrinsic chemical stability of the molecule under various stress conditions, as recommended by ICH guidelines.

Objective: To identify potential degradation pathways and demonstrate the specificity of the analytical method.

Materials:

-

Test Compound (5-HTP or Deuterated 5-HTP)

-

Acids (e.g., 0.1 N HCl), Bases (e.g., 0.1 N NaOH)

-

Oxidizing Agent (e.g., 3% H₂O₂)

-

Environmental chamber for heat/humidity testing[20]

-

Photostability chamber with UV/Vis light source

-

HPLC system with a photodiode array (PDA) detector

Procedure:

-

Stock Solution : Prepare a stock solution of the test compound in a suitable solvent (e.g., water or methanol).

-

Stress Conditions : Expose the compound to the following conditions in separate experiments:

-

Acid Hydrolysis : Mix with 0.1 N HCl and heat at 60°C for 24 hours.

-

Base Hydrolysis : Mix with 0.1 N NaOH at room temperature for 24 hours.

-

Oxidation : Mix with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Stress : Store the solid compound and a solution at 60°C/75% RH for 7 days.

-

Photolytic Stress : Expose the solid and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.

-

-

Sample Neutralization : For acid and base hydrolysis samples, neutralize the solution before analysis.

-

Analysis : Analyze all stressed samples, along with an unstressed control, by HPLC-PDA.

-

Data Evaluation :

-

Compare the chromatograms of stressed samples to the control.

-

Calculate the percentage of degradation.

-

Perform a peak purity analysis using the PDA detector to ensure the main peak is not co-eluting with any degradants.

-

Caption: Workflow for a forced degradation (stress testing) study.

Conclusion

Deuteration presents a promising strategy for enhancing the therapeutic potential of 5-HTP. The core advantage lies in improving metabolic stability by leveraging the kinetic isotope effect, which can slow enzymatic degradation and potentially increase the compound's half-life and overall efficacy.[7] While comprehensive data on the physicochemical properties of deuterated 5-HTP is not widely published, the underlying principles of isotopic substitution suggest potential secondary benefits, including enhanced thermal and photostability. The experimental protocols outlined in this guide provide a robust framework for researchers to quantify these advantages and rigorously evaluate deuterated 5-HTP candidates during drug development. As research continues, deuterated analogues of 5-HTP could offer a superior clinical option for modulating the serotonergic system.

References

- 1. 5-Hydroxytryptophan - Wikipedia [en.wikipedia.org]

- 2. 5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. 5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. cdn.usbio.net [cdn.usbio.net]

- 10. (+-)-5-Hydroxytryptophan | C11H12N2O3 | CID 144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 5-Hydroxytryptophan | 56-69-9 [chemicalbook.com]

- 12. apexbt.com [apexbt.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Production and Peripheral Roles of 5-HTP, a Precursor of Serotonin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The Mechanism of Secretion and Metabolism of Gut-Derived 5-Hydroxytryptamine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 19. medchemexpress.com [medchemexpress.com]

- 20. documents.thermofisher.com [documents.thermofisher.com]

The Role of 5-Hydroxy L-Tryptophan-d4 in Unraveling Serotonin Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of 5-Hydroxy L-Tryptophan-d4 (5-HTP-d4) in advancing our understanding of serotonin metabolism. As the immediate precursor to serotonin, 5-hydroxytryptophan (5-HTP) is a critical molecule in neuroscience and drug development. The use of its stable isotope-labeled counterpart, 5-HTP-d4, has revolutionized the accuracy and reliability of quantitative studies, particularly those employing mass spectrometry. This document provides a comprehensive overview of the application of 5-HTP-d4, detailed experimental protocols, and the underlying biochemical pathways.

The Serotonin Synthesis and Metabolism Pathway

Serotonin (5-hydroxytryptamine or 5-HT) is a monoamine neurotransmitter primarily synthesized in the enterochromaffin cells of the gastrointestinal tract and in serotonergic neurons within the central nervous system. Its biosynthesis begins with the essential amino acid L-tryptophan. The pathway is governed by two key enzymatic steps.[1]

The initial and rate-limiting step is the hydroxylation of L-tryptophan to 5-hydroxy L-tryptophan (5-HTP) by the enzyme tryptophan hydroxylase (TPH). Subsequently, 5-HTP is rapidly decarboxylated by the enzyme aromatic L-amino acid decarboxylase (AAAD) to form serotonin.[2] Serotonin is then metabolized, primarily by monoamine oxidase (MAO), to 5-hydroxyindoleacetaldehyde, which is further oxidized by aldehyde dehydrogenase (ALDH) to its main metabolite, 5-hydroxyindoleacetic acid (5-HIAA).

The Critical Role of 5-HTP-d4 as an Internal Standard

In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard is the gold standard for achieving high accuracy and precision. 5-HTP-d4, a deuterated analog of 5-HTP, serves this crucial function in studies of serotonin metabolism.

The principle of isotope dilution mass spectrometry relies on adding a known quantity of the labeled standard (5-HTP-d4) to the biological sample at an early stage of preparation. Because 5-HTP-d4 is chemically identical to the endogenous analyte (5-HTP), it experiences the same variations during sample extraction, processing, and ionization in the mass spectrometer. However, due to its mass difference, it can be distinguished from the unlabeled analyte by the mass spectrometer. By measuring the ratio of the analyte to the internal standard, any loss or variability during the analytical process can be corrected for, leading to highly reliable quantification.

Quantitative Data for LC-MS/MS Analysis

The following tables summarize key quantitative parameters for the analysis of serotonin and its related compounds using 5-HTP-d4 as an internal standard. These values are essential for setting up and validating LC-MS/MS methods.

Table 1: Mass Spectrometry Parameters for Serotonin and its Metabolites

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| Serotonin (5-HT) | 177 | 160 | Positive ESI |

| Serotonin-d4 | 181 | 164 | Positive ESI |

| 5-Hydroxy L-Tryptophan (5-HTP) | 221 | 160 | Positive ESI |

| 5-Hydroxyindoleacetic Acid (5-HIAA) | 192 | 146 | Positive ESI |

Note: The specific MRM transition for 5-Hydroxy L-Tryptophan-d4 is not explicitly detailed in the provided search results. However, based on the fragmentation of unlabeled 5-HTP and a typical +4 Da shift for d4 labeling, a likely precursor ion would be m/z 225.

Experimental Protocols

A generalized yet detailed protocol for the quantification of serotonin in human plasma using 5-HTP-d4 as an internal standard is provided below. This protocol is a composite of methodologies reported in the scientific literature.

Sample Preparation (Protein Precipitation)

-

Thaw Samples : Bring frozen human plasma samples to room temperature.

-

Spike with Internal Standard : To a 100 µL aliquot of plasma, add a known concentration of 5-HTP-d4 solution (e.g., 50 µL of a 100 ng/mL solution in methanol).

-

Protein Precipitation : Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex and Centrifuge : Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes at 4°C.

-

Collect Supernatant : Carefully transfer the supernatant to a clean tube.

-

Evaporate and Reconstitute : Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

Liquid Chromatography Conditions

-

Column : A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is commonly used.

-

Mobile Phase A : 0.1% Formic acid in water.

-

Mobile Phase B : 0.1% Formic acid in acetonitrile.

-

Gradient Elution : A typical gradient starts with a low percentage of Mobile Phase B, which is gradually increased to elute the analytes.

-

Flow Rate : 0.3 mL/min.

-

Column Temperature : 40°C.

-

Injection Volume : 5 µL.

Tandem Mass Spectrometry (MS/MS) Conditions

-

Ionization Source : Electrospray Ionization (ESI) in positive ion mode.

-

Detection Mode : Multiple Reaction Monitoring (MRM).

-

MRM Transitions : As listed in Table 1.

-

Instrument Parameters : Optimize parameters such as capillary voltage, source temperature, and collision energies for the specific instrument being used.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for a quantitative study of serotonin metabolism utilizing 5-HTP-d4.

Conclusion

5-Hydroxy L-Tryptophan-d4 is an indispensable tool for researchers and scientists in the field of serotonin metabolism. Its use as an internal standard in LC-MS/MS-based quantitative methods provides the necessary accuracy and precision to elucidate the subtle changes in the serotonin pathway associated with various physiological and pathological states. The methodologies and data presented in this guide offer a solid foundation for the design and execution of robust and reliable studies in this critical area of research. By enabling precise measurement, 5-HTP-d4 continues to contribute significantly to the development of novel therapeutics targeting the serotonergic system.

References

An In-depth Technical Guide to Deuterium Labeling of Neurotransmitter Precursors for Researchers, Scientists, and Drug Development Professionals

A Comprehensive Overview of Stable Isotope Labeling for Quantifying Neurotransmitter Dynamics

The precise measurement of neurotransmitter synthesis and turnover is fundamental to understanding brain function and the pathophysiology of neurological and psychiatric disorders. Deuterium labeling of neurotransmitter precursors, a specialized application of stable isotope labeling kinetics (SILK), has emerged as a powerful technique for dynamically assessing the lifecycle of neurotransmitters such as dopamine and serotonin in vivo. This method offers a safe and effective alternative to traditional radioisotope labeling, enabling researchers to gain critical insights into the mechanisms of drug action and disease progression.

This technical guide provides a detailed exploration of the principles, experimental protocols, and data analysis involved in using deuterium-labeled precursors to measure neurotransmitter turnover. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to design, execute, and interpret these sophisticated experiments.

Core Principles of Deuterium Labeling for Neurotransmitter Turnover

The fundamental principle behind this technique is the administration of a neurotransmitter precursor, such as L-tyrosine for dopamine or L-tryptophan for serotonin, that has been enriched with deuterium, a stable (non-radioactive) isotope of hydrogen. As the labeled precursor is metabolized by the brain's enzymatic machinery, the deuterium atoms are incorporated into the newly synthesized neurotransmitter molecules. By using mass spectrometry to differentiate between the labeled (newly synthesized) and unlabeled (pre-existing) neurotransmitter pools over time, researchers can calculate the rate of neurotransmitter synthesis and turnover.

The key advantages of this approach include:

-

Non-radioactivity: Deuterium is a stable isotope, making it safe for use in both preclinical and clinical research without the need for specialized radiation handling facilities.

-

High Specificity: Mass spectrometry allows for the precise identification and quantification of the labeled and unlabeled analytes, providing a direct measure of synthesis.

-

Dynamic Measurement: This technique provides a dynamic view of neurotransmitter metabolism, allowing for the assessment of changes in synthesis and turnover rates in response to pharmacological or pathological challenges.

Experimental Protocols

Synthesis of Deuterium-Labeled Precursors

The synthesis of high-purity, stereochemically correct deuterium-labeled amino acid precursors is a critical first step. While commercially available, custom synthesis may be required for specific labeling patterns or research needs.

Protocol 1: Synthesis of L-Tyrosine-d4

This protocol describes a common method for the synthesis of L-tyrosine labeled with four deuterium atoms on the aromatic ring.

-

Starting Material: L-Tyrosine

-

Reagents: Deuterated sulfuric acid (D2SO4) in heavy water (D2O)

-

Procedure:

-

Dissolve L-tyrosine in a solution of deuterated sulfuric acid in D2O.

-

Heat the mixture under reflux for a specified period to facilitate electrophilic aromatic substitution of hydrogen with deuterium.

-

Monitor the reaction progress using NMR spectroscopy to determine the extent of deuteration.

-

Neutralize the reaction mixture with a suitable base (e.g., ammonium hydroxide).

-

Purify the resulting L-tyrosine-d4 by recrystallization or column chromatography.

-

Confirm the purity and isotopic enrichment of the final product using mass spectrometry and NMR.

-

Protocol 2: Synthesis of L-Tryptophan-d5

This protocol outlines a method for synthesizing L-tryptophan with five deuterium atoms on the indole ring.

-

Starting Material: L-Tryptophan

-

Reagents: Deuterated trifluoroacetic acid (d-TFA) and triethylsilane-d1

-

Procedure:

-

Dissolve L-tryptophan in deuterated trifluoroacetic acid.

-

Add triethylsilane-d1 to the solution.

-

Stir the reaction mixture at room temperature to allow for the acid-catalyzed H-D exchange on the indole ring.

-

Monitor the reaction by NMR to assess the degree of deuteration.

-

Remove the volatile reagents under reduced pressure.

-

Purify the L-tryptophan-d5 using preparative HPLC.

-

Validate the final product for purity and isotopic enrichment using mass spectrometry and NMR.

-

In Vivo Administration of Labeled Precursors

The route and dosage of administration of the deuterium-labeled precursor are critical parameters that must be optimized for the specific animal model and experimental goals.

Protocol 3: Intravenous Administration in Rodents

-

Animal Model: Adult male Sprague-Dawley rats (250-300g).

-

Labeled Precursor: L-tyrosine-d4 or L-tryptophan-d5.

-

Vehicle: Sterile saline or artificial cerebrospinal fluid (aCSF).

-

Procedure:

-

Anesthetize the animal with isoflurane.

-

Place a catheter in the jugular or tail vein for intravenous infusion.

-

Prepare a sterile solution of the labeled precursor in the chosen vehicle at the desired concentration.

-

Infuse the solution at a constant rate over a specified period (e.g., 30-60 minutes).

-

Collect blood and brain tissue samples at various time points post-infusion.

-

Protocol 4: Intraperitoneal Administration in Rodents

-

Animal Model: Adult male C57BL/6 mice (20-25g).

-

Labeled Precursor: L-tyrosine-d4 or L-tryptophan-d5.

-

Vehicle: Sterile saline.

-

Procedure:

-

Gently restrain the mouse.

-

Administer a single intraperitoneal injection of the labeled precursor solution at a predetermined dose (e.g., 100-200 mg/kg).

-

Collect brain tissue samples at specific time points after administration.

-

Sample Collection and Processing

Proper collection and processing of biological samples are essential to prevent degradation of the neurotransmitters and to ensure accurate quantification.

Protocol 5: Brain Tissue Homogenization

-

Euthanasia: Euthanize the animal via an approved method (e.g., cervical dislocation or overdose of anesthetic).

-

Dissection: Rapidly dissect the brain region of interest (e.g., striatum, prefrontal cortex) on an ice-cold surface.

-

Homogenization:

-

Weigh the tissue sample.

-

Homogenize the tissue in a solution containing an antioxidant (e.g., ascorbic acid) and an internal standard (e.g., a known amount of a different isotopologue of the neurotransmitter).

-

Use a sonicator or a mechanical homogenizer to ensure complete tissue disruption.

-

-

Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile or perchloric acid) to the homogenate to precipitate proteins.

-

Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g) at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant, which contains the neurotransmitters and their metabolites, for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical method of choice for quantifying the labeled and unlabeled neurotransmitters.

Protocol 6: Quantification of Dopamine-d4 and Serotonin-d4

-

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Chromatographic Separation:

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used to selectively detect and quantify the parent and fragment ions of the labeled and unlabeled neurotransmitters.

-

Data Presentation and Analysis

The primary outcome of a deuterium labeling experiment is the fractional synthesis rate (FSR) of the neurotransmitter, which is the fraction of the total neurotransmitter pool that is newly synthesized per unit of time. The FSR is calculated from the rate of incorporation of the deuterium-labeled precursor into the neurotransmitter pool.

Table 1: Representative LC-MS/MS Parameters for Neurotransmitter Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Dopamine | 154.1 | 137.1 | 15 |

| Dopamine-d4 | 158.1 | 141.1 | 15 |

| Serotonin | 177.1 | 160.1 | 20 |

| Serotonin-d4 | 181.1 | 164.1 | 20 |

Table 2: Example of Dopamine Turnover Data in Rat Striatum

| Treatment | Dopamine FSR (%/hour) | Dopamine Half-life (hours) |

| Vehicle | 15.2 ± 1.8 | 4.56 |

| Haloperidol (1 mg/kg) | 25.8 ± 2.5* | 2.69 |

*p < 0.05 compared to vehicle

Table 3: Example of Serotonin Turnover Data in Mouse Hippocampus

| Treatment | Serotonin FSR (%/hour) | Serotonin Half-life (hours) |

| Vehicle | 8.5 ± 1.1 | 8.15 |

| Fluoxetine (10 mg/kg) | 5.2 ± 0.9* | 13.33 |

*p < 0.05 compared to vehicle

Mandatory Visualizations

Signaling Pathways

Caption: Biosynthetic pathway of dopamine from L-tyrosine.

Caption: Biosynthetic pathway of serotonin from L-tryptophan.

Experimental Workflow

5-Hydroxytryptophan-d4 (5-HTP-d4): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical characteristics of 5-Hydroxytryptophan-d4 (5-HTP-d4), a deuterated analog of the naturally occurring amino acid 5-Hydroxytryptophan. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development who utilize 5-HTP-d4 as an internal standard for quantitative analysis, as a tracer in metabolic studies, or in other research applications.

Core Physical and Chemical Characteristics

5-HTP-d4 is a stable isotope-labeled version of 5-HTP, where four hydrogen atoms on the indole ring have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of endogenous 5-HTP, as it is chemically identical to the analyte but has a distinct molecular weight.

Table 1: Physical and Chemical Properties of 5-HTP-d4

| Property | Value |

| Chemical Name | (S)-2-Amino-3-(5-hydroxy-1H-indol-3-yl-2,4,6,7-d4)propanoic acid |

| Synonyms | L-5-Hydroxytryptophan-d4, Oxitriptan-d4 |

| Molecular Formula | C₁₁H₈D₄N₂O₃ |

| Molecular Weight | 224.25 g/mol |

| CAS Number | 1246818-91-6 |

| Appearance | Light yellow to light brown or dark grey solid powder |

| Melting Point | >215 °C (decomposes)[1] |

| Solubility | Soluble in DMSO and Methanol.[1] For the unlabeled 5-HTP, solubility in water is reported as 4 mg/mL at 25°C. |

| Purity (by HPLC) | ≥98% |

Stability and Storage

Proper handling and storage of 5-HTP-d4 are crucial to maintain its integrity and ensure accurate experimental results.

Table 2: Stability and Storage Recommendations for 5-HTP-d4

| Condition | Recommendation |

| Solid Form | Store at -20°C for up to 3 years or at 4°C for up to 2 years. The powder is stable for at least 6 months after receipt when stored at 4°C.[1] |

| In Solvent | Store at -80°C for up to 6 months or at -20°C for up to 1 month. |

| General Handling | The compound is hygroscopic and should be stored under an inert atmosphere. For maximum product recovery, it is recommended to centrifuge the original vial before removing the cap.[1] |

Application in Quantitative Analysis: Experimental Protocol

The primary application of 5-HTP-d4 is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of 5-HTP and other tryptophan metabolites in biological matrices.

Sample Preparation for Plasma Analysis

A common procedure for the extraction of 5-HTP from plasma involves protein precipitation.

-

Thawing and Centrifugation: Bring frozen human plasma samples to room temperature and centrifuge at 7000 rpm for 10 minutes to pellet any precipitates.

-

Aliquoting: Transfer a precise volume (e.g., 350 µL) of the plasma supernatant to a clean microcentrifuge tube or a well in a 96-well plate.

-

Internal Standard Spiking: Add a known amount of 5-HTP-d4 solution (e.g., 50 µL of a 140 ng/mL solution) to each plasma sample, except for double blank samples. For double blanks, add an equivalent volume of the solvent used for the internal standard.

-

Protein Precipitation: Add a protein precipitating agent, such as acetonitrile or methanol, typically in a 2:1 or 3:1 ratio to the plasma volume. Vortex the samples vigorously to ensure thorough mixing.

-

Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the clear supernatant to a new set of tubes or a new 96-well plate.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40-60°C).

-

Reconstitution: Reconstitute the dried extract in a specific volume (e.g., 100 µL) of the mobile phase used for the LC-MS/MS analysis. Vortex to ensure complete dissolution.

-

Final Centrifugation: Centrifuge the reconstituted samples one last time to remove any remaining particulate matter before injection into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions

The following provides typical starting parameters for an LC-MS/MS method for the analysis of 5-HTP using 5-HTP-d4 as an internal standard. Method optimization is recommended for specific instruments and applications.

Table 3: Exemplary LC-MS/MS Parameters for 5-HTP Quantification

| Parameter | Condition |

| LC Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol |

| Gradient | Start with a low percentage of Mobile Phase B (e.g., 5%), ramp up to a higher percentage (e.g., 95%) to elute the analyte, and then return to initial conditions for column re-equilibration. |

| Flow Rate | 0.2 - 0.4 mL/min |

| Injection Volume | 5 - 10 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| MRM Transition (5-HTP) | m/z 221.1 → 162.1 (quantifier), m/z 221.1 → 204.1 (qualifier) |

| MRM Transition (5-HTP-d4) | m/z 225.1 → 166.1 (quantifier), m/z 225.1 → 208.1 (qualifier) |

| Collision Energy | To be optimized for the specific instrument. |

Experimental Workflow for LC-MS/MS Quantification

LC-MS/MS quantification workflow.

Role in Metabolic Pathway Analysis

5-HTP is a crucial intermediate in the biosynthesis of the neurotransmitter serotonin from the essential amino acid tryptophan. 5-HTP-d4 can be used as a tracer to study the kinetics and dynamics of this pathway.

The metabolic conversion involves two key enzymatic steps:

-

Tryptophan Hydroxylase (TPH): This rate-limiting enzyme hydroxylates tryptophan to form 5-HTP.

-

Aromatic L-Amino Acid Decarboxylase (AADC): This enzyme rapidly decarboxylates 5-HTP to produce serotonin (5-hydroxytryptamine or 5-HT).

Serotonin Biosynthesis Pathway

Biosynthesis of serotonin from tryptophan.

By introducing 5-HTP-d4 into a biological system, researchers can track its conversion to serotonin-d4 and subsequent metabolites, providing valuable insights into the regulation and potential dysregulation of this critical neurotransmitter pathway in various physiological and pathological states.

References

An In-depth Technical Guide to 5-Hydroxy L-Tryptophan-d4 (CAS: 1246818-91-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Hydroxy L-Tryptophan-d4 (5-HTP-d4), a deuterated isotopologue of 5-Hydroxytryptophan. It is intended to serve as a valuable resource for professionals in research and drug development who utilize stable isotope-labeled compounds as internal standards in quantitative analyses or as tracers in metabolic studies.

Core Compound Properties

5-Hydroxy L-Tryptophan-d4 is a labeled form of L-5-Hydroxytryptophan (5-HTP), a crucial intermediate in the biosynthesis of the neurotransmitter serotonin and the hormone melatonin.[1][2] The incorporation of four deuterium atoms into the indole ring provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of endogenous 5-HTP.[1]

Table 1: Physicochemical Properties of 5-Hydroxy L-Tryptophan-d4

| Property | Value | Reference(s) |

| CAS Number | 1246818-91-6 | [3] |

| Molecular Formula | C₁₁H₈D₄N₂O₃ | [3][4] |

| Molecular Weight | 224.25 g/mol | [3][4] |

| Appearance | Dark grey or light yellow to light brown solid | [3][5] |

| Purity (HPLC) | ≥98% | [3] |

| Melting Point | >215°C (decomposes) | [3] |

| Solubility | DMSO, Methanol | [3] |

| Storage | 4°C, hygroscopic, under inert atmosphere | [3] |

| Stability | Powder is stable for 6 months at 4°C | [3] |

| Unlabeled CAS | 4350-09-8 | [3][4] |

Biochemical Significance and Signaling Pathway

5-HTP is the immediate precursor to serotonin (5-hydroxytryptamine, 5-HT).[1][2] The biosynthesis of serotonin from the essential amino acid L-tryptophan involves two key enzymatic steps. The first, and rate-limiting, step is the hydroxylation of L-tryptophan to 5-HTP by the enzyme tryptophan hydroxylase (TPH).[2][6][7] Subsequently, 5-HTP is rapidly decarboxylated by aromatic L-amino acid decarboxylase (AADC) to form serotonin.[2][6] Serotonin can be further metabolized to melatonin.[1][2] Due to its role in serotonin production, 5-HTP is implicated in the regulation of mood, sleep, appetite, and pain perception.[1][8]

Experimental Protocols

5-Hydroxy L-Tryptophan-d4 is primarily used as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) methods for the accurate quantification of endogenous 5-HTP in various biological matrices.

Quantification of 5-HTP in Serum using LC-MS/MS

This protocol outlines a general procedure for the determination of 5-HTP concentrations in serum samples.

Materials:

-

5-Hydroxy L-Tryptophan-d4 (Internal Standard)

-

5-Hydroxytryptophan (Analytical Standard)

-

Acetonitrile (ACN)

-

Formic Acid (FA)

-

Methanol (MeOH)

-

Ultrapure Water

-

Serum Samples

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

UHPLC system coupled to a triple quadrupole mass spectrometer

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of 5-Hydroxytryptophan (1 mg/mL) in methanol.

-

Prepare a stock solution of 5-Hydroxy L-Tryptophan-d4 (1 mg/mL) in methanol.

-

From the stock solutions, prepare a series of working standard solutions of 5-HTP at concentrations ranging from 1 to 1000 ng/mL by serial dilution with a suitable solvent (e.g., 20:80 methanol:water).[9]

-

Prepare a working internal standard solution of 5-Hydroxy L-Tryptophan-d4 at a fixed concentration (e.g., 100 ng/mL) in the protein precipitation solution.

-

-

Sample Preparation:

-

Thaw frozen serum samples on ice.

-

To 100 µL of serum sample, standard, or quality control sample in a microcentrifuge tube, add 200 µL of protein precipitation solution (e.g., acetonitrile or methanol containing 0.1% formic acid and the internal standard).

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[10]

-

Transfer the supernatant to a clean tube or a 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).[9]

-

Mobile Phase A: 0.1% Formic Acid in Water.[2]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[2]

-

Flow Rate: 0.3 mL/min.

-

Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by re-equilibration.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

5-HTP: Monitor the transition from the precursor ion (m/z) to a specific product ion.

-

5-HTP-d4: Monitor the transition from the deuterated precursor ion (m/z) to its corresponding product ion. The specific m/z values will depend on the instrument and source conditions.

-

-

Optimize instrument parameters such as declustering potential, collision energy, and cell exit potential for both analytes.

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the ratio of the peak area of 5-HTP to the peak area of 5-HTP-d4 against the concentration of the 5-HTP standards.

-

Determine the concentration of 5-HTP in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Applications in Research and Development

The use of 5-Hydroxy L-Tryptophan-d4 is critical in several research areas:

-

Pharmacokinetic Studies: To accurately determine the absorption, distribution, metabolism, and excretion (ADME) of exogenously administered 5-HTP.

-

Neuroscience Research: To investigate the role of the serotonin pathway in various neurological and psychiatric disorders such as depression, anxiety, and sleep disorders.[7]

-

Clinical Diagnostics: For the development of robust and reliable diagnostic assays to measure 5-HTP levels in patients, which can be indicative of certain metabolic conditions or neuroendocrine tumors.[9]

-

Drug Development: As a tool to assess the effect of new drug candidates on the serotonin metabolic pathway.

Conclusion

5-Hydroxy L-Tryptophan-d4 is an indispensable tool for researchers and scientists working in the fields of neurobiology, pharmacology, and clinical chemistry. Its use as an internal standard enables the highly accurate and precise quantification of 5-HTP, contributing to a deeper understanding of the serotonergic system and the development of new therapeutic interventions. This guide provides a foundational understanding of its properties, biochemical context, and practical application in a laboratory setting.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Hydroxytryptophan (5-HTP) Analyzed by HPLC- AppNote [mtc-usa.com]

- 5. bevital.no [bevital.no]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. benchchem.com [benchchem.com]

- 8. altmedrev.com [altmedrev.com]

- 9. Simultaneous determination of tryptophan, 5-hydroxytryptophan, tryptamine, serotonin, and 5-HIAA in small volumes of mouse serum using UHPLC-ED - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

An In-Depth Technical Guide to Labeled Tryptophan Metabolites for Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of isotopically labeled tryptophan metabolites in research. It covers the major metabolic pathways, detailed experimental protocols for their analysis, and quantitative data to support experimental design and interpretation.

Introduction to Tryptophan Metabolism

Tryptophan, an essential amino acid, is a precursor to a wide array of bioactive molecules crucial for physiological and pathological processes. Its metabolism primarily follows three distinct routes: the kynurenine pathway, the serotonin pathway, and the indole pathway, which is largely dependent on gut microbiota.[1][2] Dysregulation of these pathways has been implicated in numerous conditions, including neurological disorders, cancer, and immune dysfunction.[3] Stable isotope labeling is an invaluable tool for tracing the metabolic fate of tryptophan and its metabolites, enabling precise quantification and flux analysis.[3] Commonly used stable isotopes include carbon-13 (¹³C), nitrogen-15 (¹⁵N), and deuterium (²H).[3]

Major Metabolic Pathways of Tryptophan

The metabolism of tryptophan is a complex network of enzymatic reactions. Below are diagrams of the two primary pathways originating from tryptophan.

Kynurenine Pathway

Over 95% of tryptophan is metabolized through the kynurenine pathway, which is initiated by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO).[1] This pathway generates several neuroactive and immunomodulatory metabolites.[1]

References

- 1. Overview of Stable Isotope Metabolomics - Creative Proteomics [creative-proteomics.com]

- 2. Chromatographic analysis of tryptophan metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel stable isotope labelling assisted workflow for improved untargeted LC-HRMS based metabolomics research - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Serotonin Pathway: An In-depth Technical Guide to Deuterium-Labeled L-5-Hydroxytryptophan Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterium-labeled L-5-Hydroxytryptophan (D-5-HTP) has emerged as a powerful tool in the fields of neuropharmacology, drug metabolism, and clinical diagnostics. As the immediate precursor to the neurotransmitter serotonin, 5-HTP plays a crucial role in regulating mood, sleep, appetite, and various other physiological processes. The strategic incorporation of deuterium, a stable isotope of hydrogen, into the L-5-Hydroxytryptophan molecule offers significant advantages for researchers, primarily by providing a distinct mass signature for use as an internal standard in quantitative analysis and as a tracer for metabolic studies. This technical guide provides a comprehensive overview of the core applications of deuterium-labeled L-5-Hydroxytryptophan, complete with quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Core Applications of Deuterium-Labeled L-5-Hydroxytryptophan

The primary applications of deuterium-labeled L-5-Hydroxytryptophan revolve around its utility as a high-fidelity tool for analytical and metabolic investigations.

Internal Standard in Quantitative Mass Spectrometry

Deuterium-labeled L-5-HTP (commonly D3 or D4-5-HTP) serves as an ideal internal standard for the accurate quantification of endogenous 5-HTP in various biological matrices, including plasma, serum, urine, and cerebrospinal fluid.[1][2] In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, the deuterated analog co-elutes with the unlabeled analyte and exhibits identical ionization efficiency and fragmentation patterns, albeit with a different mass-to-charge ratio (m/z). This allows for the correction of variations in sample preparation, injection volume, and matrix effects, leading to highly accurate and precise measurements.

Tracer in Metabolic and Pharmacokinetic Studies

The use of deuterium-labeled L-5-HTP as a tracer enables researchers to track its absorption, distribution, metabolism, and excretion (ADME) in vivo without the need for radioactive isotopes.[2] By administering a known dose of D-5-HTP and subsequently measuring the concentrations of the labeled compound and its metabolites over time, researchers can gain valuable insights into the pharmacokinetics of 5-HTP and the dynamics of the serotonin synthesis pathway. This is particularly valuable in preclinical and clinical drug development to understand how new chemical entities may impact serotonin metabolism.

Deuterium Metabolic Imaging (DMI)

While direct positron emission tomography (PET) imaging typically utilizes radioisotopes like Carbon-11, deuterium-labeled compounds are increasingly being used in a non-invasive imaging technique called Deuterium Metabolic Imaging (DMI), which is performed using Magnetic Resonance Imaging (MRI).[3][4][5] This emerging modality allows for the three-dimensional mapping of metabolic pathways in vivo.[3] By administering a deuterium-labeled substrate, such as D-glucose, researchers can track its metabolic fate and visualize the activity of specific metabolic pathways. Although not yet widely applied specifically with deuterium-labeled 5-HTP for imaging, the principles of DMI open up future possibilities for visualizing amino acid metabolism and neurotransmitter synthesis in the brain and other tissues with high spatial resolution.

Serotonin Synthesis and Metabolism Pathway

L-5-Hydroxytryptophan is a critical intermediate in the biosynthesis of serotonin (5-hydroxytryptamine, 5-HT) and its subsequent metabolism. The pathway begins with the essential amino acid L-tryptophan.

Quantitative Data Summary

The following tables summarize key quantitative data related to the analysis and pharmacokinetics of L-5-Hydroxytryptophan, including data from studies utilizing deuterium-labeled internal standards.

Table 1: LC-MS/MS Parameters for the Analysis of 5-HTP using a Deuterated Internal Standard

| Parameter | Value | Reference |

| Analyte | L-5-Hydroxytryptophan | [6] |

| Internal Standard | L-5-Hydroxytryptophan-d4 | [6] |

| Precursor Ion (m/z) | 221.1 | [6] |

| Product Ion (m/z) | 162.1 | [6] |

| IS Precursor Ion (m/z) | 225.1 | [6] |

| IS Product Ion (m/z) | 166.1 | [6] |

| Limit of Detection (LOD) | 0.5 ng/mL | [6] |

| Lower Limit of Quantification (LLOQ) | 2 ng/mL | [6] |

Table 2: Pharmacokinetic Parameters of L-5-Hydroxytryptophan in Humans

| Parameter | Value | Condition | Reference |

| Biological Half-life (t½) | 1.5 - 2.2 hours | Without decarboxylase inhibitor | [7] |

| Biological Half-life (t½) | ~4 hours | With carbidopa | [7] |

| Plasma Clearance | 0.29 L/hr/kg | Without decarboxylase inhibitor | [7] |

| Volume of Distribution | 0.6 L/kg | Without decarboxylase inhibitor | [7] |

| Oral Bioavailability | ~70% | [7] |

Table 3: Validation Parameters for LC-MS/MS Quantification of 5-HTP

| Parameter | Value | Reference |

| Recovery | 85-115% | [8][9] |

| Matrix Effect | < 15% (with IS) | [8][9] |

| Intra-day Precision (%CV) | < 10% | [6][9] |

| Inter-day Precision (%CV) | < 15% | [6][9] |

Experimental Protocols

Protocol 1: Quantification of L-5-Hydroxytryptophan in Human Plasma using LC-MS/MS with a Deuterium-Labeled Internal Standard

This protocol outlines a general procedure for the analysis of 5-HTP in plasma. Specific parameters may need to be optimized for individual instruments and laboratory conditions.

1. Materials and Reagents:

-

L-5-Hydroxytryptophan certified reference material

-

This compound (or other suitable deuterated analog) certified reference material

-

Human plasma (blank)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Protein precipitation plates or microcentrifuge tubes

2. Preparation of Standards and Quality Controls (QCs):

-

Prepare stock solutions of L-5-HTP and L-5-HTP-d4 in methanol at a concentration of 1 mg/mL.

-

Prepare a working internal standard (IS) solution by diluting the L-5-HTP-d4 stock solution in 50:50 methanol:water to a final concentration of 100 ng/mL.

-

Prepare calibration standards by spiking blank human plasma with appropriate volumes of the L-5-HTP stock solution to achieve a concentration range of 2-1000 ng/mL.

-

Prepare QC samples at low, medium, and high concentrations (e.g., 6, 150, and 750 ng/mL) in blank human plasma.

3. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, calibrator, or QC in a microcentrifuge tube, add 10 µL of the working IS solution.

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile containing 0.1% formic acid.

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

4. LC-MS/MS Analysis:

-

LC System: A high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate 5-HTP from other matrix components (e.g., 5% B to 95% B over 5 minutes).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

MRM Transitions: Monitor the transitions specified in Table 1.

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

-

Determine the concentration of 5-HTP in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Protocol 2: General Workflow for Deuterium Metabolic Imaging (DMI) Study

This protocol provides a general workflow for a DMI study using a deuterium-labeled substrate. The specific substrate and imaging parameters will depend on the metabolic pathway of interest.

Conclusion

Deuterium-labeled L-5-Hydroxytryptophan is an indispensable tool for modern biomedical research. Its application as an internal standard ensures the accuracy and reliability of quantitative analyses, while its use as a metabolic tracer provides invaluable data on the pharmacokinetics and metabolism of this crucial serotonin precursor. The advent of Deuterium Metabolic Imaging further expands the potential applications of deuterated compounds, offering a non-invasive window into cellular metabolism. This technical guide provides a foundational understanding of the principles and methodologies associated with the use of deuterium-labeled L-5-Hydroxytryptophan, empowering researchers to leverage this powerful tool in their scientific endeavors. Further research into the development of novel deuterated tracers and the refinement of analytical and imaging techniques will undoubtedly continue to advance our understanding of the serotonergic system and its role in health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Application and development of Deuterium Metabolic Imaging in tumor glucose metabolism: visualization of different metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is Deuterium Metabolic Imaging (DMI)? | Deuterium Metabolic Imaging [medicine.yale.edu]

- 5. Deuterium metabolic imaging [mr.au.dk]

- 6. Assisted Reductive Amination for Quantitation of Tryptophan, 5-Hydroxytryptophan, and Serotonin by Ultraperformance Liquid Chromatography Coupled with Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Human pharmacokinetics of long term 5-hydroxytryptophan combined with decarboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. scispace.com [scispace.com]

Methodological & Application

Application Note: Quantification of 5-Hydroxy L-Tryptophan in Biological Matrices using 5-Hydroxy L-Tryptophan-d4 as an Internal Standard by LC-MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of 5-Hydroxy L-Tryptophan (5-HTP) in biological samples using Liquid Chromatography-Mass Spectrometry (LC-MS). The method employs a stable isotope-labeled internal standard, 5-Hydroxy L-Tryptophan-d4 (5-HTP-d4), to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[1][2] This document provides detailed protocols for sample preparation, LC-MS/MS conditions, and data analysis, making it a valuable resource for researchers, scientists, and drug development professionals.

Introduction

5-Hydroxy L-Tryptophan is the immediate precursor to the neurotransmitter serotonin and plays a crucial role in various physiological processes.[1][3] Accurate quantification of 5-HTP in biological matrices is essential for research in neuroscience, drug development, and clinical diagnostics. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the selective and sensitive determination of endogenous molecules like 5-HTP.[4] The use of a stable isotope-labeled internal standard, such as 5-HTP-d4, is critical for achieving reliable quantitative results by compensating for potential analytical variability.[1][2]

Tryptophan Metabolism Pathway

The following diagram illustrates the metabolic pathway of tryptophan, highlighting the synthesis of 5-HTP and its subsequent conversion to serotonin.

Caption: Simplified pathway of tryptophan metabolism to serotonin.

Experimental Workflow

A typical workflow for the quantification of 5-HTP using LC-MS/MS with 5-HTP-d4 as an internal standard is outlined below.

References

Quantitative Analysis of Serotonin in Human Plasma Using Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Application Note

Introduction

Serotonin (5-hydroxytryptamine, 5-HT) is a critical monoamine neurotransmitter involved in a vast array of physiological processes, including the regulation of mood, appetite, sleep, and cognition.[1] Its precursor, 5-hydroxytryptophan (5-HTP), is synthesized from the essential amino acid L-tryptophan.[1] Accurate quantification of serotonin in biological matrices is essential for research in neuroscience, drug development, and clinical diagnostics. This application note details a robust and sensitive method for the quantitative analysis of serotonin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of small molecules in complex biological samples due to its high selectivity and sensitivity. The use of a stable isotope-labeled internal standard, such as 5-HTP-d4, is crucial for correcting for matrix effects and variations in sample preparation and instrument response. This method provides a reliable and reproducible approach for the accurate measurement of serotonin in human plasma, enabling researchers to investigate its role in health and disease.

Principle of the Method

This method employs a protein precipitation extraction of serotonin from human plasma, followed by separation using reversed-phase liquid chromatography. The analyte is then detected by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Quantification is achieved by isotope dilution using 5-HTP-d4 as an internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is used to construct a calibration curve from which the concentration of serotonin in unknown samples can be determined.

Serotonin Biosynthesis and Metabolism Pathway

The biosynthesis of serotonin begins with the amino acid L-tryptophan.[1] Tryptophan is first hydroxylated by the enzyme tryptophan hydroxylase (TPH) to form 5-hydroxytryptophan (5-HTP).[1] This is the rate-limiting step in serotonin synthesis. Subsequently, 5-HTP is decarboxylated by aromatic L-amino acid decarboxylase (AADC) to produce serotonin (5-HT).[1] Serotonin is then metabolized primarily by monoamine oxidase (MAO) to 5-hydroxyindoleacetaldehyde, which is further oxidized by aldehyde dehydrogenase (ALDH) to its main metabolite, 5-hydroxyindoleacetic acid (5-HIAA).

Figure 1: Serotonin Biosynthesis Pathway.

Experimental Protocols

Materials and Reagents

-

Serotonin hydrochloride (≥98% purity)

-

5-HTP-d4 (≥98% purity)

-

LC-MS grade methanol

-

LC-MS grade acetonitrile

-

Formic acid (≥98% purity)

-

Ultrapure water

-

Human plasma (K2-EDTA)

Instrumentation

-

Liquid chromatograph (e.g., Shimadzu, Waters, Agilent)

-

Triple quadrupole mass spectrometer (e.g., Sciex, Thermo Fisher, Agilent)

-

Analytical column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

-

Microcentrifuge

-

Vortex mixer

-

Pipettes

Standard and Sample Preparation

1. Standard Stock Solutions:

-

Prepare a 1 mg/mL stock solution of serotonin in methanol.

-

Prepare a 1 mg/mL stock solution of 5-HTP-d4 in methanol.

-

Store stock solutions at -20°C.

2. Working Standard Solutions:

-

Prepare a series of working standard solutions of serotonin by serial dilution of the stock solution with 50% methanol in water to create calibration standards.

-

Prepare a working internal standard solution of 5-HTP-d4 at a concentration of 100 ng/mL in 50% methanol in water.

3. Plasma Sample Preparation:

-

Thaw human plasma samples on ice.

-

To 100 µL of plasma, add 20 µL of the 100 ng/mL 5-HTP-d4 internal standard solution.

-

Add 300 µL of ice-cold methanol to precipitate proteins.

-

Vortex for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase A (see below).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions:

| Parameter | Value |

| Column | C18 reversed-phase (100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 5% B for 0.5 min, 5-95% B in 3.5 min, hold at 95% B for 1 min, return to 5% B in 0.1 min, hold at 5% B for 1.9 min |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

Multiple Reaction Monitoring (MRM) Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Serotonin | 177.1 | 160.1 | 15 |

| 5-HTP-d4 | 225.1 | 178.1 | 18 |

Experimental Workflow

References

Application Notes and Protocols for 5-Hydroxy L-Tryptophan-d4 in Pharmacokinetic Studies of 5-HTP

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 5-Hydroxy L-Tryptophan-d4 (5-HTP-d4) as an internal standard in pharmacokinetic (PK) studies of 5-Hydroxytryptophan (5-HTP). The use of a stable isotope-labeled internal standard like 5-HTP-d4 is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring high accuracy and precision.

Introduction

5-Hydroxytryptophan (5-HTP) is the immediate precursor in the biosynthesis of the neurotransmitter serotonin.[1] Its therapeutic potential in various neurological and psychiatric conditions has led to a growing interest in its pharmacokinetic profile. Accurate determination of 5-HTP concentrations in biological matrices is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME). 5-HTP-d4, a deuterated analog of 5-HTP, serves as an ideal internal standard for LC-MS/MS-based quantification due to its similar chemical and physical properties to the analyte, allowing for correction of variability during sample preparation and analysis.[2]

Serotonin Biosynthesis Pathway

The metabolic pathway from L-tryptophan to serotonin involves two key enzymatic steps. Understanding this pathway is essential for interpreting pharmacokinetic data and the pharmacological effects of 5-HTP.

References

Application Notes and Protocols for the Quantification of 5-HTP in Cerebrospinal Fluid using 5-HTP-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxytryptophan (5-HTP) is a critical intermediate in the biosynthesis of serotonin, a key neurotransmitter involved in the regulation of mood, sleep, and appetite. The analysis of 5-HTP in cerebrospinal fluid (CSF) provides a direct window into the central nervous system's serotonin turnover. Accurate and precise quantification of 5-HTP in CSF is essential for the diagnosis and monitoring of various neurological and psychiatric disorders, as well as for the development of novel therapeutics targeting the serotonergic system.

This document provides a detailed protocol for the quantification of 5-HTP in human CSF using a stable isotope-labeled internal standard, 5-HTP-d4, coupled with ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). The use of a deuterated internal standard is the gold standard for mass spectrometry-based quantification, as it corrects for matrix effects and variations in sample preparation and instrument response, ensuring the highest accuracy and precision.

Serotonin Synthesis Pathway

The following diagram illustrates the biochemical pathway from tryptophan to serotonin, highlighting the central role of 5-HTP.

Caption: Biosynthesis of serotonin from the precursor tryptophan.

Experimental Protocol

This protocol is based on established stable isotope dilution UHPLC-MS/MS methods for the analysis of tryptophan metabolites in CSF.

1. Materials and Reagents

-

5-Hydroxytryptophan (5-HTP) certified reference standard

-

5-Hydroxytryptophan-d4 (5-HTP-d4) internal standard

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Human cerebrospinal fluid (CSF) samples

-

Microcentrifuge tubes (1.5 mL)

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

2. Preparation of Standard and Internal Standard Solutions

-

5-HTP Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of 5-HTP in 1 mL of methanol.

-

5-HTP-d4 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of 5-HTP-d4 in 1 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the 5-HTP stock solution with a mixture of water and acetonitrile (1:1, v/v) to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

-

Working Internal Standard Solution (100 ng/mL): Dilute the 5-HTP-d4 stock solution with methanol to a final concentration of 100 ng/mL.

3. CSF Sample Preparation

-

Thaw frozen CSF samples on ice.

-

Vortex the CSF sample gently to ensure homogeneity.

-

To a 1.5 mL microcentrifuge tube, add 100 µL of CSF.

-

Add 10 µL of the 100 ng/mL 5-HTP-d4 working internal standard solution to the CSF sample.

-

Vortex for 10 seconds.

-

For protein precipitation, add 300 µL of ice-cold acetonitrile containing 0.1% formic acid.

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial for UHPLC-MS/MS analysis.

4. UHPLC-MS/MS Analysis

-

UHPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

| Parameter | Condition |

| UHPLC Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (5-HTP) | To be optimized based on instrument (e.g., m/z 221.1 -> 162.1) |

| MRM Transition (5-HTP-d4) | To be optimized based on instrument (e.g., m/z 225.1 -> 166.1) |

5. Data Analysis

-

Quantification is performed by calculating the peak area ratio of the analyte (5-HTP) to the internal standard (5-HTP-d4).

-

A calibration curve is constructed by plotting the peak area ratios of the standards against their known concentrations.

-

The concentration of 5-HTP in the CSF samples is determined by interpolating their peak area ratios from the calibration curve.

Experimental Workflow

The following diagram outlines the major steps in the analytical workflow for the quantification of 5-HTP in CSF.

Caption: Workflow for CSF 5-HTP quantification.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the described method for the quantification of 5-HTP in CSF, based on a validated UHPLC-ESI-MS/MS method for tryptophan metabolites.[1]

| Parameter | Value | Reference |